REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[CH2:8][CH2:7]2)([O-:3])=[O:2].[H-].[Na+].[Cl:17][CH2:18][CH2:19][CH2:20]I>CN(C=O)C>[Cl:17][CH2:18][CH2:19][CH2:20][N:10]1[C:11]2[C:6](=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:13][CH:12]=2)[CH2:7][CH2:8][C:9]1=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2CCC(NC2=CC1)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.52 mL
|
Type
|
reactant
|
Smiles
|
ClCCCI
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred in an ice-water bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with brine (25 mL)
|
Type
|
CUSTOM
|
Details
|
transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
partitioned with ethyl acetate (30 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous was extracted twice more with ethyl acetate (2×20 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow solid
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography
|
Type
|
CUSTOM
|
Details
|
afforded a yellow solid (Ethyl acetate:hexanes, 30:70-100:0)
|
Name
|
|
Type
|
|
Smiles
|
ClCCCN1C(CCC2=CC(=CC=C12)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |